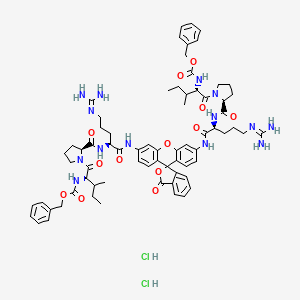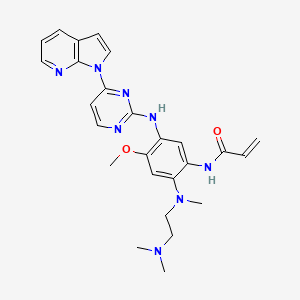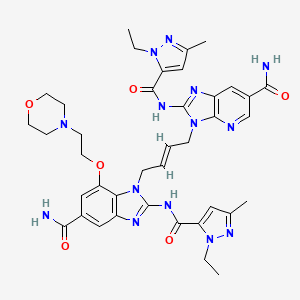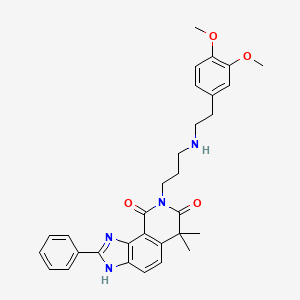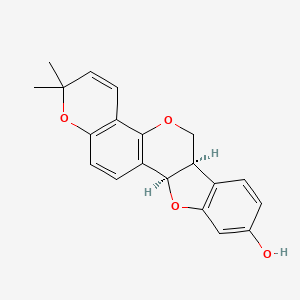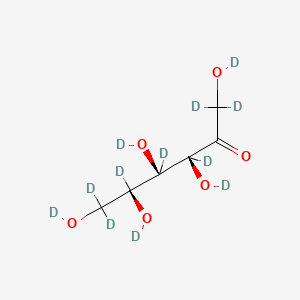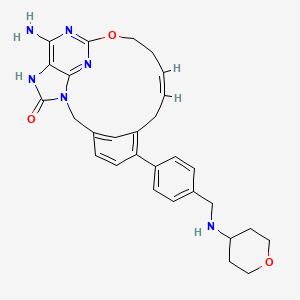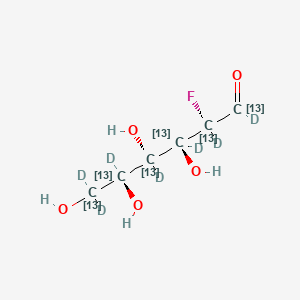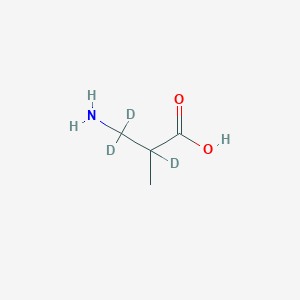
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid is a deuterated analog of 3-amino-isobutyric acid, where the hydrogen atoms at the 2, 3, and 3 positions are replaced with deuterium. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in studying metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid typically involves the introduction of deuterium atoms into the precursor molecules. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction conditions often require elevated temperatures and the use of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized to achieve high yields and purity of the deuterated product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in isotope labeling studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.
Wirkmechanismus
The mechanism of action of (+/-)-3-Amino-iso-butyric-2,3,3-d3 acid involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor. The deuterium atoms provide a unique isotopic signature that allows researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include amino acid transporters and enzymes responsible for amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
(+/-)-3-Amino-iso-butyric-2,3,3-d3 acid can be compared with other deuterated amino acids and non-deuterated analogs:
Similar Compounds: 3-Amino-isobutyric acid, deuterated alanine, and deuterated glycine.
Uniqueness: The presence of deuterium atoms at specific positions provides unique isotopic labeling, which is not present in non-deuterated analogs. This makes this compound particularly useful in studies requiring precise tracking of metabolic processes.
Eigenschaften
Molekularformel |
C4H9NO2 |
|---|---|
Molekulargewicht |
106.14 g/mol |
IUPAC-Name |
3-amino-2,3,3-trideuterio-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D |
InChI-Schlüssel |
QCHPKSFMDHPSNR-UHVFUKFASA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C)C(=O)O)N |
Kanonische SMILES |
CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
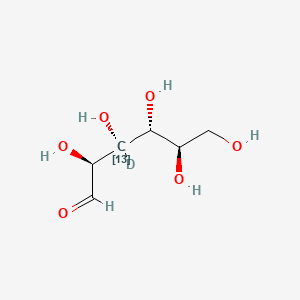
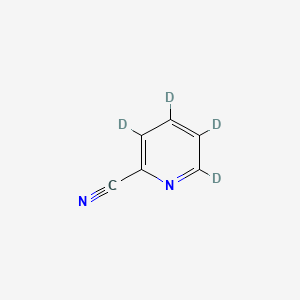
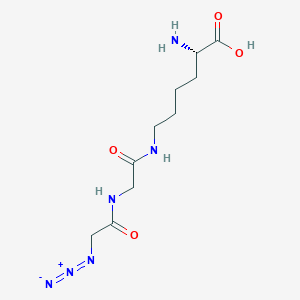
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
